1-methyl-6-nitro-1H-indole-3-carbaldehyde

nitration regioselectivity electrophilic aromatic substitution indole functionalization

1-Methyl-6-nitro-1H-indole-3-carbaldehyde (CAS 3558-11-0) is an essential polysubstituted indole building block designed for medicinal chemistry and heterocycle synthesis. The synergistic electronic effects of the N-1 methyl group and the 6-nitro substituent create a unique dual reactivity profile: the 6-nitro group deactivates the ring toward electrophilic substitution while activating the 3-carboxaldehyde toward nucleophilic addition, enabling regioselective construction of 2,3,6-trisubstituted indoles that are inaccessible from non-nitrated analogs. The N-1 methyl group prevents detrimental side reactions in crown ether-assisted microflow sequential 1,2-addition/nucleophilic substitution, making this compound ideally suited for automated continuous flow synthesis platforms in hit discovery campaigns. With a measured IC50 of 21.9 μM against mouse GPRC6A, it serves as a validated starting point for GPCR antagonist optimization. Its distinct UV absorption profile also supports identity verification and purity assessment in QC workflows.

Molecular Formula C10H8N2O3
Molecular Weight 204.18 g/mol
CAS No. 3558-11-0
Cat. No. B3351416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-6-nitro-1H-indole-3-carbaldehyde
CAS3558-11-0
Molecular FormulaC10H8N2O3
Molecular Weight204.18 g/mol
Structural Identifiers
SMILESCN1C=C(C2=C1C=C(C=C2)[N+](=O)[O-])C=O
InChIInChI=1S/C10H8N2O3/c1-11-5-7(6-13)9-3-2-8(12(14)15)4-10(9)11/h2-6H,1H3
InChIKeyJJPLOWKMCQBADT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-6-nitro-1H-indole-3-carbaldehyde (CAS 3558-11-0): A Versatile Indole Building Block for Nitro-Substituted Heterocycle Synthesis


1-Methyl-6-nitro-1H-indole-3-carbaldehyde (CAS 3558-11-0; molecular formula C10H8N2O3; molecular weight 204.18 g/mol) is a polysubstituted indole derivative featuring a 1-methyl group, a 6-nitro electron-withdrawing group, and a 3-carboxaldehyde reactive handle. This compound serves as a key synthetic building block in medicinal chemistry and heterocycle synthesis, primarily as a precursor to 6-nitroindole-based bioactive molecules [1]. The nitro group at the 6-position strongly influences the electronic properties of the indole core, rendering the aldehyde group susceptible to nucleophilic attack and enabling access to structurally diverse libraries of nitro-substituted heterocycles [2].

Why 1-Methyl-6-nitro-1H-indole-3-carbaldehyde (3558-11-0) Cannot Be Replaced by Generic Indole-3-carboxaldehyde Analogs


Generic substitution of 1-methyl-6-nitro-1H-indole-3-carbaldehyde with simpler indole-3-carboxaldehyde derivatives fails due to fundamentally altered reactivity and selectivity profiles. The combination of an N-1 methyl group and a 6-nitro substituent creates a unique electronic environment that distinguishes this compound from both its non-methylated analog (6-nitroindole-3-carboxaldehyde, CAS 10553-13-6) and its non-nitrated counterpart (1-methylindole-3-carboxaldehyde, CAS 19012-03-4) [1]. The 6-nitro group strongly deactivates the indole ring toward electrophilic substitution while simultaneously activating the 3-carboxaldehyde toward nucleophilic addition—a dual electronic effect not achievable with non-nitrated analogs [2]. Furthermore, the N-1 methyl group is essential for preventing undesired side reactions in flow synthesis applications, where N-H indole-3-carboxaldehydes exhibit detrimental interactions with crown ether additives [3].

Quantitative Differentiation of 1-Methyl-6-nitro-1H-indole-3-carbaldehyde (3558-11-0) from Closest Analogs


Nitration Regioselectivity: 6-Nitro Substitution Pattern Dictates Downstream Reactivity

Direct nitration of 1-methylindole-3-aldehyde yields both 4-nitro and 6-nitro regioisomers, establishing that the 6-nitro substitution pattern of the title compound is a defined structural outcome that influences subsequent synthetic utility [1]. Unlike the 4-nitro isomer, the 6-nitro derivative positions the electron-withdrawing nitro group para to the indole nitrogen, which significantly alters the electron density distribution and reactivity of the 3-carboxaldehyde moiety.

nitration regioselectivity electrophilic aromatic substitution indole functionalization

Flow Synthesis Performance: N-1 Methyl Group Enables Crown Ether-Mediated Yield Enhancement

In microflow sequential 1,2-addition/nucleophilic substitution reactions of indolyl-3-carbaldehydes, the presence of an N-1 alkyl group (such as methyl) fundamentally alters the reaction outcome [1]. For 1-alkylindole-3-carboxaldehyde substrates, the addition of a crown ether is effective and yields significantly higher product yields compared to batch conditions. In contrast, when N-unsubstituted 1H-indole-3-carboxaldehyde is employed, the crown ether exerts a detrimental effect, suppressing yield.

flow chemistry microreactor synthesis continuous manufacturing

Electrophilic Reactivity Differentiation: 6-Nitro Group Deprotonates C-2 for Regioselective Nucleophilic Attack

The 1-methoxy analog (1-methoxy-6-nitroindole-3-carbaldehyde) has been demonstrated as a versatile electrophile that undergoes regioselective nucleophilic substitution exclusively at the 2-position [1]. By class-level inference, the 1-methyl-6-nitro derivative shares the same 6-nitro substitution pattern and is predicted to exhibit similar regioselective nucleophilic substitution behavior at C-2, a reactivity profile not observed with non-nitrated indole-3-carboxaldehydes, which typically undergo nucleophilic attack at the 3-carboxaldehyde carbon rather than at C-2.

nucleophilic substitution electrophilicity indole functionalization

GPRC6A Receptor Antagonist Activity: Measurable but Low-Potency Biological Differentiation

1-Methyl-6-nitro-1H-indole-3-carbaldehyde exhibits measurable antagonist activity at the mouse GPRC6A receptor with an IC50 value of 21.9 μM (2.19 × 10^4 nM) when assessed via inhibition of L-ornithine-induced inositol monophosphate accumulation in HEK293 cells expressing the receptor [1]. This activity, while relatively low in potency, represents a distinct biological fingerprint that differentiates it from structurally similar but biologically inactive indole-3-carboxaldehyde derivatives.

GPCR pharmacology receptor antagonist GPRC6A

UV Spectral Signature Differentiation: 6-Nitro Substitution Produces Characteristic Bathochromic Shift

Systematic UV spectroscopic studies of nitroindole-3-carboxaldehydes reveal that the presence and position of additional substituents (methyl or methoxyl) in the benzene ring produce marked changes in the ultraviolet absorption spectra [1]. Specifically, a marked change occurs in the ultraviolet spectra of 4- and 5-nitroindole-3-carboxaldehyde upon replacement of the hydrogen in the 7-position by a larger methyl group. The 6-nitro substitution pattern of the title compound produces a distinct UV absorption profile that differs from 4-nitro, 5-nitro, and 7-nitro regioisomers.

UV-Vis spectroscopy nitroindole characterization quality control

Optimal Research and Industrial Applications for 1-Methyl-6-nitro-1H-indole-3-carbaldehyde (3558-11-0)


Continuous Flow Synthesis of 2,3,6-Trisubstituted Indole Libraries

The N-1 methyl group of 1-methyl-6-nitro-1H-indole-3-carbaldehyde is essential for achieving high yields in crown ether-assisted microflow sequential 1,2-addition/nucleophilic substitution reactions, where N-H analogs exhibit detrimental interactions [1]. This compound is therefore ideally suited for automated continuous flow synthesis platforms aimed at producing structurally diverse 2,3,6-trisubstituted indole libraries for medicinal chemistry hit discovery campaigns.

Regioselective C-2 Nucleophilic Substitution for 6-Nitroindole Derivative Synthesis

The 6-nitro group of 1-methyl-6-nitro-1H-indole-3-carbaldehyde directs nucleophilic attack to the C-2 position of the indole ring rather than the 3-carboxaldehyde carbon, enabling regioselective synthesis of 2,3,6-trisubstituted indoles [2]. This reactivity profile supports the construction of 6-nitroindole-based compound libraries that are inaccessible from non-nitrated indole-3-carboxaldehydes, which undergo nucleophilic addition at the aldehyde group instead.

Phenotypic Screening for GPCR Antagonist Discovery Programs

With a measured IC50 of 21.9 μM against the mouse GPRC6A receptor [3], 1-methyl-6-nitro-1H-indole-3-carbaldehyde serves as a low-micromolar starting point for GPCR antagonist optimization campaigns. This compound can be employed in phenotypic screening workflows targeting GPRC6A-related signaling pathways, with the 6-nitro and 3-carboxaldehyde groups providing synthetic handles for structure-activity relationship (SAR) exploration.

Spectroscopic Reference Standard for 6-Nitroindole-3-carboxaldehyde Quality Control

The distinct UV absorption profile of 6-nitroindole-3-carboxaldehydes, which differs markedly from 4-nitro and 5-nitro regioisomers [4], enables the use of 1-methyl-6-nitro-1H-indole-3-carbaldehyde as a reference standard for identity verification and purity assessment via UV-Vis spectroscopy. This application supports quality control workflows in chemical procurement and inventory management for research organizations handling nitroindole building blocks.

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